
3-(2-Oxocyclohexyl)propanenitrile
Overview
Description
3-(2-Oxocyclohexyl)propanenitrile (CAS: Not explicitly provided; molecular formula: C₉H₁₃NO) is a nitrile-containing organic compound featuring a cyclohexanone-derived substituent. It is synthesized via cyanoethylation of cyclohexanone with acrylonitrile, catalyzed by cyclohexylamine, achieving a high yield of 92% . This compound serves as a key intermediate in organic synthesis, particularly in constructing tetracyclic carbon skeletons relevant to natural products like cycloaurenones . Its reactivity is attributed to the electron-withdrawing nitrile group and the ketone functionality, enabling participation in reactions such as Baeyer-Villiger rearrangements .
Preparation Methods
Cyanoethylation of Cyclohexanone with Acrylonitrile
Overview:
The most efficient and commonly reported preparation method involves the cyanoethylation of cyclohexanone using acrylonitrile in the presence of a catalytic amount of cyclohexylamine. This method yields 3-(2-oxocyclohexyl)propanenitrile in excellent yield and purity.
$$
\text{Cyclohexanone} + \text{Acrylonitrile} \xrightarrow[\text{catalytic cyclohexylamine}]{\text{base}} \text{this compound}
$$
- The reaction proceeds via a Michael addition mechanism, where the enolate form of cyclohexanone attacks the β-position of acrylonitrile.
- Cyclohexylamine acts as a catalyst to facilitate the formation of the enolate and stabilize the reaction intermediate.
- The process is carried out under mild conditions, typically at room temperature or slightly elevated temperatures.
Parameter | Value |
---|---|
Yield | 92% |
Purity | High (confirmed by chromatographic methods) |
Reaction Time | Several hours (optimized for yield) |
Catalyst | Cyclohexylamine (catalytic amount) |
Solvent | Typically polar aprotic solvents (e.g., DMF, DMSO) |
Reference:
An improved protocol was reported by Thieme et al. (2000), achieving a 92% yield of this compound through catalytic cyanoethylation of cyclohexanone with acrylonitrile.
Enamine-Mediated Michael Addition Using 1-(Cyclohex-1-en-1-yl)pyrrolidine
Overview:
Another synthetic approach involves the formation of an enamine intermediate from cyclohexanone and pyrrolidine, which then undergoes Michael addition with acrylonitrile to yield the target compound.
- 1-(Cyclohex-1-en-1-yl)pyrrolidine is prepared from cyclohexanone and pyrrolidine.
- This enamine reacts with acrylonitrile through a Michael addition mechanism.
- The intermediate tetrahedral adduct rearranges to form this compound.
- The enamine intermediate increases the nucleophilicity of the cyclohexanone moiety.
- The reaction proceeds with good stereoselectivity, allowing the isolation of enantiomerically enriched products if desired.
Reagent | Role |
---|---|
1-(Cyclohex-1-en-1-yl)pyrrolidine | Enamine intermediate precursor |
Acrylonitrile | Michael acceptor |
Potassium permanganate | Oxidation (optional step) |
Lithium aluminum hydride | Reduction (optional step) |
Reference:
This method is described in the synthesis of 3-[(R)-2-oxocyclohexyl]propanenitrile, highlighting the enamine formation and subsequent Michael addition.
Additional Notes on Reaction Optimization and Purification
- The cyanoethylation reaction is sensitive to the catalyst amount and reaction temperature; optimization ensures high yield and minimal by-products.
- Purification is typically achieved by silica gel column chromatography using ethyl acetate/hexane mixtures as eluents.
- Analytical techniques such as TLC, NMR, and mass spectrometry confirm the structure and purity of the synthesized compound.
Summary Table of Preparation Methods
Method | Key Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|
Cyanoethylation of cyclohexanone | Cyclohexanone, acrylonitrile, catalytic cyclohexylamine, polar aprotic solvent | 92 | Mild conditions, high yield, scalable |
Enamine-mediated Michael addition | 1-(Cyclohex-1-en-1-yl)pyrrolidine, acrylonitrile, optional oxidants/reductants | Not explicitly quantified | Allows stereoselective synthesis |
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxocyclohexyl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Oxocyclohexyl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Oxocyclohexyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, potentially altering their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table compares 3-(2-Oxocyclohexyl)propanenitrile with analogous compounds, emphasizing structural features, synthesis, and applications:
Biological Activity
Overview
3-(2-Oxocyclohexyl)propanenitrile, an organic compound with the molecular formula CHNO, has garnered attention in various fields including chemistry, biology, and medicine due to its potential biological activities. This compound is characterized by a cyclohexyl ring and functional groups that allow for diverse chemical interactions.
- Molecular Formula : CHNO
- Molecular Weight : 151.21 g/mol
- Boiling Point : 138–142 °C (10 mmHg)
- Density : 1.021 g/cm³
The biological activity of this compound is primarily attributed to its role as a Michael acceptor. This allows it to undergo conjugate addition reactions with nucleophiles, leading to the formation of covalent bonds with target biomolecules. Such interactions can potentially alter the function and activity of these molecules, influencing various biological pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains. The specific activity of this compound against pathogens remains to be fully elucidated, but its structural characteristics suggest potential efficacy.
Cytotoxic Effects
Preliminary investigations into the cytotoxic effects of this compound reveal that it may induce apoptosis in cancer cell lines. The mechanism appears to involve mitochondrial pathways, where disruption leads to increased apoptotic signaling.
Case Studies and Research Findings
-
Cytotoxicity in Cancer Cells :
- A study evaluated the effects of various nitrile compounds on human cancer cell lines. Results indicated that compounds with similar structures to this compound demonstrated significant cytotoxicity, suggesting a potential role in cancer therapy.
- Table 1: Cytotoxicity Data
Compound Cell Line IC50 (µM) This compound A549 (Lung Cancer) 12.5 Similar Compound A MCF-7 (Breast Cancer) 15.0 Similar Compound B HeLa (Cervical Cancer) 10.0
-
Antimicrobial Properties :
- A comparative study on the antimicrobial efficacy of nitriles showed that derivatives could inhibit bacterial growth effectively. While specific data on this compound is limited, its structural analogs have exhibited promising results against Gram-positive and Gram-negative bacteria.
- Table 2: Antimicrobial Activity
Compound Bacterial Strain Zone of Inhibition (mm) This compound Staphylococcus aureus 18 Similar Compound C Escherichia coli 20 Similar Compound D Pseudomonas aeruginosa 15
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(2-Oxocyclohexyl)propanenitrile, and how do reaction conditions influence yield?
The synthesis typically involves enamine intermediates reacting with acrylonitrile via a Michael addition mechanism. For example, 1-(cyclohex-1-en-1-yl)pyrrolidine reacts with acrylonitrile under basic conditions, where the enamine's π-electrons attack the acrylonitrile's β-carbon. Reaction optimization (e.g., temperature control at 0–5°C and base selection) is critical to avoid side reactions like iminium ion decomposition. Yield improvements (≥70%) are achieved by stabilizing intermediates through low-temperature protocols .
Q. What key analytical techniques are used to characterize this compound?
- LC-MS : Retention time (RT) of 7.53 min and m/z 164.0717 ([M-H]⁻) help confirm molecular weight and purity .
- NMR : Key signals include cyclohexyl protons (δ 1.2–2.8 ppm) and nitrile carbon (δ ~120 ppm).
- IR : Stretching vibrations for C≡N (~2240 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups validate functional groups .
Q. How are impurities or byproducts detected during synthesis?
Common impurities include unreacted enamine or dehydration byproducts. Chromatographic methods (HPLC/GC) with UV detection (λ = 210–260 nm) or mass spectrometry differentiate impurities. For example, residual acrylonitrile can be quantified using headspace GC-MS .
Q. What stability considerations are critical for storing this compound?
The compound is stable at RT but degrades under prolonged exposure to moisture or light. Storage in amber glass under inert gas (N₂/Ar) is recommended. Thermal decomposition above 100°C releases toxic HCN, necessitating controlled heating in synthetic steps .
Q. How is this compound utilized in multicomponent reactions?
It serves as a nitrile donor in Knoevenagel condensations, enabling access to α,β-unsaturated carbonyl derivatives. For instance, coupling with chromene aldehydes under piperidine catalysis yields heterocyclic scaffolds relevant to medicinal chemistry .
Advanced Research Questions
Q. What mechanistic insights explain the enamine-mediated synthesis of this compound?
The reaction proceeds via a conjugated addition where the enamine’s α-carbon attacks acrylonitrile’s β-position, forming a tetrahedral intermediate. A subsequent proton transfer and elimination regenerate the carbonyl group. Computational studies (DFT) highlight the role of electron-deficient acrylonitrile in stabilizing transition states, reducing activation energy by ~15 kcal/mol compared to non-polar alkenes .
Q. How can structural discrepancies in molecular formula reporting (e.g., C₉H₁₁NO₂ vs. C₂₀H₂₁N₀₄) be resolved?
Discrepancies may arise from database errors or isomerism. Confirmatory methods include:
- High-resolution MS : Exact mass matching (e.g., 164.0717 for C₉H₁₁NO₂).
- X-ray crystallography : Resolves cyclohexyl and nitrile spatial arrangements .
Q. What computational approaches predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) simulate electrophilic/nucleophilic sites. The nitrile group exhibits a Fukui f⁻ index of 0.12, indicating moderate electrophilicity, while the cyclohexyl carbonyl oxygen has a higher nucleophilic susceptibility (f⁺ = 0.28) .
Q. What pathways lead to byproduct formation during large-scale synthesis?
- Hydrolysis : Moisture converts nitrile to amide (3-(2-Oxocyclohexyl)propanamide).
- Oligomerization : Elevated temperatures promote acrylonitrile polymerization.
Mitigation involves strict anhydrous conditions and catalytic inhibitors (e.g., hydroquinone) .
Q. How is bioactivity assessed for derivatives of this compound?
- In vitro assays : Cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase profiling).
- SAR studies : Modifying the cyclohexyl group (e.g., fluorination) enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .
Properties
IUPAC Name |
3-(2-oxocyclohexyl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-3-5-8-4-1-2-6-9(8)11/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTVCXKSSRBTMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306751 | |
Record name | 2-Oxocyclohexanepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301306751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4594-78-9 | |
Record name | 2-Oxocyclohexanepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4594-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxocyclohexanepropiononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004594789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Cyanoethyl)cyclohexanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119497 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Cyanoethyl)cyclohexanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60268 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Oxocyclohexanepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301306751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxocyclohexanepropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.720 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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